2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Description
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide (hereafter referred to as the target compound) is a pyrimidoindole derivative featuring a benzyl-substituted pyrimidine ring fused to an indole core. Its molecular formula is C₂₇H₂₁ClFN₄O₂, with an average molecular mass of 493.93 g/mol and a ChemSpider ID of 1185052-19-0 . The structure includes a 4-chloro-2-fluorophenylacetamide moiety, which distinguishes it from simpler acetamide intermediates.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-7-10-22-19(11-16)24-25(26(34)31(15-29-24)13-17-5-3-2-4-6-17)32(22)14-23(33)30-21-9-8-18(27)12-20(21)28/h2-12,15H,13-14H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZSBBUOYPQQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Precursors: : Typically, synthesis involves starting materials such as benzyl derivatives, pyrimidoindole compounds, and acetamides.
Reaction Steps
Formation of the Core Structure: : The core pyrimidoindole structure is often synthesized through cyclization reactions involving intermediates like amino acids or nitro compounds.
Functional Group Introductions: : Specific functional groups (benzyl, methyl, oxo, chloro, and fluoro groups) are introduced through substitution or addition reactions.
Reaction Conditions: : Typical reaction conditions may involve specific catalysts (e.g., palladium for hydrogenation), solvents (e.g., dimethylformamide), and temperature control (ranging from -20°C to reflux conditions).
Industrial Production Methods
Industrial production may adapt the laboratory synthesis route with optimizations for scale, cost-efficiency, and yield. This often involves:
Batch Processing: : Stepwise synthesis with strict control over reaction parameters.
Flow Chemistry: : Continuous flow systems to enhance reaction efficiency and scalability.
Purification: : Methods such as crystallization, chromatography, and recrystallization to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative reactions, potentially affecting the oxo and methyl groups.
Reduction: : Reduction reactions may target the nitro groups if present in intermediates.
Substitution: : Both aromatic and nucleophilic substitutions can occur, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : H₂, NaBH₄.
Substitution Reagents: : Nucleophiles like amines or thiols, under conditions such as room temperature to mild heating.
Major Products Formed
Substituted Derivatives: : Compounds with altered functional groups based on the nature of the substitution reactions.
Oxidized/Reduced Compounds: : Different oxidation states or addition/removal of specific functional groups.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic cycles for organic transformations.
Synthetic Intermediates: : Precursor for more complex molecules in organic synthesis.
Biology
Molecular Probes: : As a fluorescent marker or in binding studies due to its unique structure.
Enzyme Inhibitors:
Medicine
Drug Development: : Investigated for potential therapeutic effects, particularly in oncology due to its complex structure and possible bioactivity.
Pharmacokinetics: : Studies on how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Industry
Material Science: : Applications in the development of new materials with unique properties, such as semiconductors or polymers.
Mechanism of Action
The mechanism of action for this compound is largely dependent on its interaction with specific molecular targets:
Binding Interactions: : The compound's structure allows it to bind to proteins, nucleic acids, or other biological macromolecules.
Pathways Involved: : Inhibition of certain enzyme pathways, signaling cascades, or modulation of receptor activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl]-N-(2-fluorophenyl)acetamide
The most structurally similar compound identified () shares the pyrimido[5,4-b]indole core but differs in substituents:
- Benzyl group modification : The benzyl substituent at the 3-position of the pyrimidine ring is substituted with a 2-chlorophenyl group instead of an unsubstituted benzyl.
- Acetamide aryl group : The acetamide is linked to a 2-fluorophenyl group rather than a 4-chloro-2-fluorophenyl group.
- Molecular formula : C₂₇H₂₀ClFN₄O₂ (average mass 494.93 g/mol , ChemSpider ID 1185117-06-9 ) .
Table 1: Structural and Physicochemical Comparison
Implications of Substituent Variations
Lipophilicity and Solubility :
- The 2-chlorobenzyl group in the analog () introduces an additional chlorine atom, likely increasing lipophilicity compared to the unsubstituted benzyl group in the target compound. This could enhance membrane permeability but reduce aqueous solubility .
- The 4-chloro-2-fluorophenyl group in the target compound has two electronegative substituents (Cl and F), which may influence hydrogen-bonding interactions compared to the single fluorine in the analog’s 2-fluorophenyl group .
Steric and Electronic Effects :
- The chlorine at the 4-position on the phenyl ring (target compound) creates a steric bulk that could affect binding to target proteins, whereas the analog’s 2-fluorophenyl group lacks this substitution .
- The methyl group at the 8-position of the indole core is conserved in both compounds, suggesting a shared role in stabilizing the fused ring system.
Comparison with Other Pyrimidine/Acetamide Derivatives
- Simpler Acetamide Intermediates : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide () highlight the role of halogenated phenyl groups in acetamide chemistry. However, the target compound’s extended pyrimidoindole scaffold offers greater complexity for selective interactions .
- Pyrimido[4,5-d]pyrimidine Derivatives : and describe compounds with diazepine or hexan chains, which diverge significantly in core structure and functional groups, limiting direct comparability .
Biological Activity
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.
Structural Overview
This compound features a unique structure that integrates a pyrimidoindole core with various functional groups, enhancing its biological activity. The molecular formula is with a molecular weight of approximately 474.92 g/mol. Its structure suggests potential interactions with biological macromolecules, making it a subject of interest for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it has shown potential as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission in the brain .
- Receptor Binding : Interaction with specific receptors can modulate signaling pathways that influence cellular responses. This includes binding to targets involved in inflammation and cancer progression.
Biological Activities
Research indicates that the compound exhibits several notable biological activities:
- Antiproliferative Effects : Studies have demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. For example, it has shown growth inhibition with GI50 values comparable to established chemotherapeutics like doxorubicin .
- Antiviral Activity : Preliminary data suggest that the compound may exhibit antiviral properties, potentially through mechanisms involving the inhibition of viral replication or entry into host cells.
- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives:
- A study on related pyrimidoindole derivatives highlighted their ability to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . This suggests a potential pathway through which our compound may exert its antiproliferative effects.
- Another research effort focused on the synthesis and evaluation of indole-based compounds indicated that structural modifications significantly influence their biological activity. The presence of specific substituents was crucial for enhancing cytotoxicity against cancer cell lines .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR). For instance:
| Compound Name | Key Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antiproliferative | 1.35 | Apoptosis induction via caspase activation |
| Compound B | Acetylcholinesterase Inhibition | 0.39 | Enzyme inhibition |
| Our Compound | Antiproliferative | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
